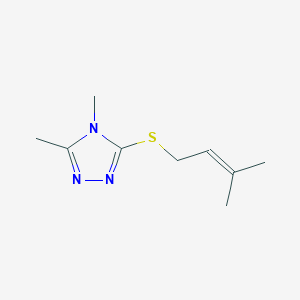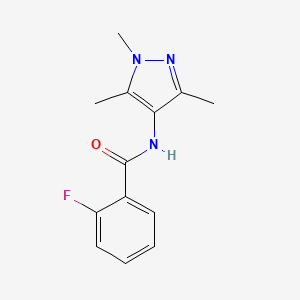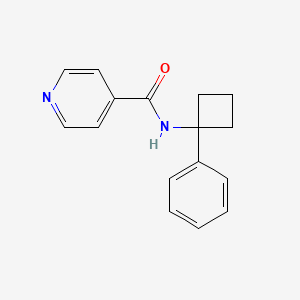
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide, also known as BDBM 38643, is a novel compound with potential therapeutic applications. This compound has gained significant attention due to its unique chemical structure and promising biological activities.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways involved in cell growth, survival, and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has been shown to inhibit the activity of certain enzymes and transcription factors that are critical for cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has been reported to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has been shown to enhance the activity of certain enzymes involved in the detoxification of harmful substances.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has been found to be highly selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643. One of the areas of interest is the elucidation of its molecular targets and signaling pathways. Moreover, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 in vivo. Additionally, the development of more efficient synthesis methods and analogs of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 is a novel compound with promising biological activities. It has been shown to exhibit potent antitumor, anti-inflammatory, antioxidant, and neuroprotective properties. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has several advantages for lab experiments, including its stability and selectivity for cancer cells. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 is a synthetic compound that can be prepared using various methods. One of the most common methods is the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 1-methylpyrrole-2-carboxylic acid in the presence of a suitable catalyst. The resulting product is then treated with a reducing agent to obtain N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 in high yield and purity.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Moreover, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide 38643 has been found to have anti-inflammatory, antioxidant, and neuroprotective properties.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-6-2-3-12(17)15(18)16-10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9H,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUHRDSRSPDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)

![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)




![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)